7-Amino-4-fluoroisoindolin-1-one
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Overview
Description
7-Amino-4-fluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both amino and fluoro groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-fluoroisoindolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluorophthalic anhydride.
Amination Reaction: The precursor undergoes an amination reaction with ammonia or an amine derivative to introduce the amino group.
Cyclization: The intermediate product is then cyclized to form the isoindolinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-fluoroisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation Products: Nitro- or nitroso-isoindolinones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoindolinones depending on the nucleophile used.
Scientific Research Applications
7-Amino-4-fluoroisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Amino-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
7-Amino-4-chloroisoindolin-1-one: Similar structure but with a chlorine atom instead of fluorine.
7-Amino-4-bromoisoindolin-1-one: Contains a bromine atom instead of fluorine.
7-Amino-4-methylisoindolin-1-one: Contains a methyl group instead of fluorine.
Uniqueness:
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
7-amino-4-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12) |
InChI Key |
BMNGQBORAMLIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)N)F |
Origin of Product |
United States |
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